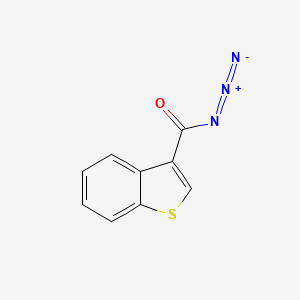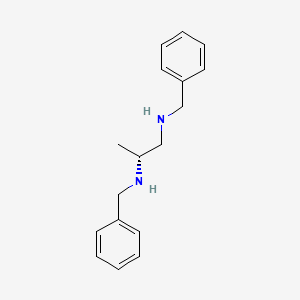
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine is an organic compound characterized by the presence of two benzyl groups attached to a propane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-N,2-N-dibenzylpropane-1,2-diamine typically involves the reaction of benzylamine with a suitable precursor under controlled conditions. One common method involves the use of borane or borane complexes to achieve selective reduction . The reaction conditions often require low temperatures and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can yield secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
Aplicaciones Científicas De Investigación
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical production
Mecanismo De Acción
The mechanism of action of (2R)-1-N,2-N-dibenzylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2,3-dibromobutane: A stereoisomer with different functional groups.
(1R,2R)-1,2-diaminocyclohexane: Another diamine with a different backbone structure
Uniqueness
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine is unique due to its specific stereochemistry and the presence of two benzyl groups, which confer distinct chemical and biological properties. Its ability to act as a chiral ligand and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Número CAS |
75040-70-9 |
|---|---|
Fórmula molecular |
C17H22N2 |
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine |
InChI |
InChI=1S/C17H22N2/c1-15(19-14-17-10-6-3-7-11-17)12-18-13-16-8-4-2-5-9-16/h2-11,15,18-19H,12-14H2,1H3/t15-/m1/s1 |
Clave InChI |
NADLSYHUPNECSA-OAHLLOKOSA-N |
SMILES isomérico |
C[C@H](CNCC1=CC=CC=C1)NCC2=CC=CC=C2 |
SMILES canónico |
CC(CNCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


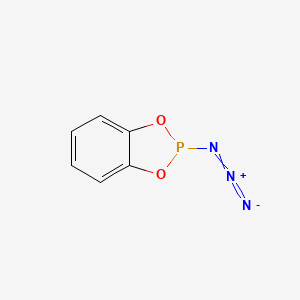

![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)

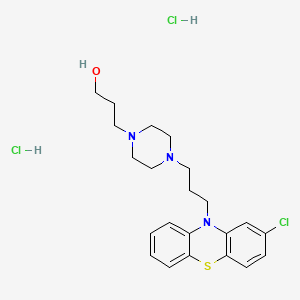
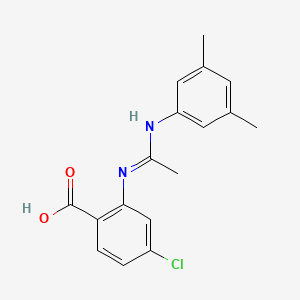

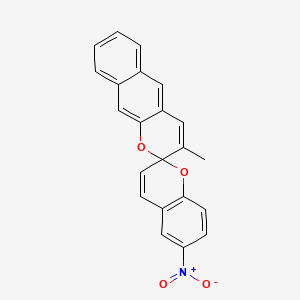

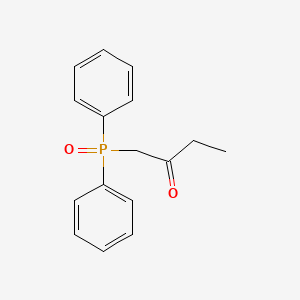

![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)

